Product packaging for 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-(Cat. No.:CAS No. 37657-99-1)

2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-

Cat. No.: B12716559
CAS No.: 37657-99-1
M. Wt: 172.26 g/mol
InChI Key: UMAFJFXCURZISP-QROSGCPLSA-N
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Description

Significance of Allylic Ethers and Acetals in Organic Synthesis

To understand the subject molecule, one must first appreciate the functional groups it comprises: an allylic ether and an acetal (B89532). Allylic ethers are organic compounds where an ether linkage is attached to a carbon atom adjacent to a carbon-carbon double bond. fiveable.me This proximity to the double bond imparts unique reactivity, particularly in acid-catalyzed cleavage reactions. fiveable.me The allylic position can stabilize carbocation intermediates through resonance, making these ethers useful synthons in various transformations. fiveable.me

Acetals, on the other hand, are functional groups with two ether linkages to the same carbon atom. wikipedia.org They are formed from the reaction of an aldehyde or ketone with an alcohol. libretexts.org A key feature of acetals is their stability under neutral or basic conditions, while being susceptible to hydrolysis back to the parent carbonyl compound and alcohol in the presence of acid. libretexts.orgmasterorganicchemistry.com This characteristic makes them excellent protecting groups for aldehydes and ketones during multi-step syntheses where other parts of the molecule need to undergo reactions that would otherwise affect the carbonyl group. libretexts.org The formation of acetals is a reversible process, and the equilibrium can be driven towards acetal formation by removing the water generated during the reaction. wikipedia.org

Structural Features and Isomeric Considerations of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-

The compound 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- possesses a specific and informative name that details its structure. The "2-Hexene" backbone indicates a six-carbon chain with a double bond between the second and third carbon atoms. The "(Z)-" designation specifies the stereochemistry of this double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side.

The substituent "1-(1-ethoxyethoxy)-" reveals the presence of an acetal functional group attached to the first carbon of the hexene chain. This particular acetal is derived from acetaldehyde, ethanol (B145695), and the allylic alcohol (Z)-2-hexen-1-ol. It is a mixed acetal as the two alkoxy groups attached to the acetal carbon are different (an ethoxy group and a (Z)-2-hexenyloxy group).

A critical aspect of this molecule is the existence of isomers. Beyond the (Z)-isomer, there is also the (E)-isomer, (E)-2-Hexene, 1-(1-ethoxyethoxy)-, where the higher priority groups across the double bond are on opposite sides. nih.govnist.gov The physical and chemical properties of these stereoisomers can differ, influencing their reactivity and applications.

PropertyValue
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol nih.gov
CAS Number 37657-99-1 epa.gov
Systematic Name 2-Hexene, 1-(1-ethoxyethoxy)-, (2Z)- epa.gov

Historical Context of Related Alkene and Acetal Chemistry in Academic Research

The study of alkenes and acetals has a rich history that forms the bedrock of modern organic chemistry. In the 19th century, scientists like Vladimir Markovnikov made significant contributions to understanding the reactivity of alkenes, particularly the regioselectivity of addition reactions. wikipedia.org His work laid the foundation for predicting the outcomes of reactions involving carbon-carbon double bonds.

The development of the concept of isomerism by chemists like Friedrich Wöhler and Justus von Liebig in 1825 was another crucial milestone. wikipedia.org They demonstrated that compounds could have the same molecular formula but different arrangements of atoms, a concept central to understanding the different forms of 2-Hexene, 1-(1-ethoxyethoxy)-.

The understanding and application of acetals as protecting groups became increasingly important as the synthesis of complex organic molecules advanced. The ability to selectively mask the reactivity of a carbonyl group while manipulating other parts of a molecule is a fundamental strategy in organic synthesis, a concept that has been refined and expanded upon over many decades of research. The work on acetal hydrolysis mechanisms, for instance by researchers like Thomas H. Fife, has provided a deeper understanding of their reactivity and stability. masterorganicchemistry.com The development of methods for forming and cleaving acetals under mild conditions has been a continuous area of investigation, enabling the synthesis of increasingly complex natural products and pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B12716559 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- CAS No. 37657-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37657-99-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(E)-1-[(1R)-1-ethoxyethoxy]hex-2-ene

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h7-8,10H,4-6,9H2,1-3H3/b8-7+/t10-/m1/s1

InChI Key

UMAFJFXCURZISP-QROSGCPLSA-N

Isomeric SMILES

CCC/C=C/CO[C@H](C)OCC

Canonical SMILES

CCCC=CCOC(C)OCC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Hexene, 1 1 Ethoxyethoxy , Z

Reactions Involving the Alkene Moiety

The electron-rich C=C double bond in (Z)-2-Hexene, 1-(1-ethoxyethoxy)- is a key site for reactivity. Its Z-configuration plays a crucial role in determining the stereochemical outcome of addition reactions. Furthermore, as an enol ether derivative, it exhibits unique reactivity in metal-catalyzed coupling processes. wikipedia.org

Addition reactions to the alkene can proceed with distinct stereoselectivity, yielding specific stereoisomers. numberanalytics.com The geometry of the starting Z-alkene dictates the spatial arrangement of the newly formed single bonds. The two faces of the planar pi bond allow for two modes of addition: syn-addition (where both new groups add to the same face of the double bond) and anti-addition (where they add to opposite faces). masterorganicchemistry.comchemistrysteps.com Reactions that proceed through intermediates like carbocations may show a mixture of syn and anti addition. masterorganicchemistry.com

The stereochemical outcomes for several key addition reactions are summarized below.

Table 1: Predicted Stereochemical Outcomes of Addition Reactions

Reaction Reagent(s) Type of Addition Expected Product(s)
Hydrogenation H₂, Pd/C syn (±)-1-(1-Ethoxyethoxy)hexane

Olefin metathesis is a powerful reaction for the redistribution of alkene fragments, catalyzed by transition metals like ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orglibretexts.org (Z)-2-Hexene, 1-(1-ethoxyethoxy)-, as an enol ether, can participate in cross-metathesis (CM) reactions with other alkenes. fiveable.memasterorganicchemistry.com Research has shown that molybdenum-based catalysts are particularly effective for the Z-selective cross-metathesis of enol ethers. researchgate.netnih.gov When reacting with a terminal alkene, these catalysts can produce a new Z-disubstituted enol ether with high stereoselectivity (>90% Z). nih.govacs.org

In addition to metathesis, the enol ether moiety can undergo other types of cross-coupling reactions. For instance, nickel-catalyzed processes have been developed for the dealkoxylative cross-coupling of enol ethers with organozinc reagents (Negishi coupling) or for the stereospecific synthesis of allylsilanes. rsc.orgrsc.org Silver-catalyzed methods have also been reported for the cross-coupling of silyl (B83357) enol ethers. nih.govacs.org These reactions provide pathways to form new carbon-carbon bonds at the C2 position of the original hexene backbone. researchgate.net

Table 2: Potential Olefin Metathesis and Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System (Example) Potential Product Type
Z-Selective Cross-Metathesis Terminal Alkene (R-CH=CH₂) Molybdenum Alkylidene (e.g., Schrock catalyst) Z-1-(1-Ethoxyethoxy)-alkene
Ring-Opening/Cross-Metathesis Strained Cyclic Alkene (e.g., Norbornene) Stereogenic-at-Mo Complex Enantiomerically enriched functionalized enol ether nih.govacs.org
Negishi Cross-Coupling Alkylzinc Reagent (R-ZnX) Nickel Catalyst (e.g., Ni(acac)₂) 1,2-Dialkyl substituted enol ether rsc.org
Dealkoxylative Coupling Silyl Nucleophile Nickel Catalyst Allylsilane derivative rsc.org

The presence of both an alkene and an acetal (B89532) within the same molecule opens the possibility for intramolecular cyclization reactions. Under Lewis acid catalysis, the acetal can be activated to form an oxocarbenium ion, which can then be attacked by the internal alkene nucleophile. rsc.org This pathway can lead to the formation of highly functionalized carbocyclic or heterocyclic structures. For example, studies on similar unsaturated acetals have shown that catalysts like bismuth(III) triflate can efficiently promote such cyclizations to form carbocycles. rsc.org Radical-induced cyclizations are also a possibility, as demonstrated in the reaction of unsaturated carbohydrate-derived acetals. rsc.org

Alkene addition reactions that proceed via carbocation intermediates, such as the addition of protic acids (e.g., HCl, H₂O/H⁺), can be subject to rearrangements. masterorganicchemistry.com Protonation of the alkene in (Z)-2-Hexene, 1-(1-ethoxyethoxy)- would initially form a secondary carbocation at C3. If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, rearrangement will occur before the nucleophile attacks. masterorganicchemistry.commasterorganicchemistry.com

Reactions Involving the Acetal Functionality

The 1-(1-ethoxyethoxy) group is an acetal, which serves as a protecting group for an aldehyde. Acetals are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. chemistrysteps.comorgoreview.com

In the presence of an acid catalyst and water, the acetal functionality of (Z)-2-Hexene, 1-(1-ethoxyethoxy)- undergoes hydrolysis to regenerate the parent carbonyl compound and alcohols. pearson.com The hydrolysis of this mixed acetal yields three products: (Z)-2-hexenal, ethanol (B145695), and acetaldehyde.

The mechanism proceeds through the following key steps: chemistrysteps.comorgoreview.comlibretexts.org

Protonation: One of the acetal oxygen atoms is protonated by the acid catalyst, converting the alkoxy group into a good leaving group (an alcohol).

Formation of an Oxocarbenium Ion: The protonated alcohol is eliminated, and the lone pair on the adjacent oxygen atom forms a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

Deprotonation: A base (such as water) removes a proton to form a hemiacetal intermediate.

Repeat of Sequence: The second alkoxy group of the hemiacetal is then protonated, leaves as an alcohol, and forms a protonated aldehyde.

Final Deprotonation: Loss of a proton yields the final aldehyde product.

This process is reversible, and the equilibrium can be driven towards the hydrolysis products by using a large excess of water. libretexts.org

Transacetalization is a reaction in which an existing acetal exchanges one or both of its alkoxy groups with another alcohol, typically under acid catalysis. acs.orgmissouri.edu (Z)-2-Hexene, 1-(1-ethoxyethoxy)- can undergo transacetalization in the presence of a different alcohol (R'-OH) or a diol. This reaction allows for the modification of the acetal group without affecting the alkene.

The reaction can be used to swap the ethoxy group for another alkoxy group or to convert the acyclic acetal into a more stable cyclic acetal by using a diol like ethylene (B1197577) glycol. libretexts.org The mechanism is similar to the initial steps of hydrolysis, involving protonation and formation of an oxocarbenium ion, which is then intercepted by the new alcohol nucleophile instead of water. mdpi.comwikipedia.org

Table 3: Examples of Potential Transacetalization Reactions

Reactant(s) Catalyst Product Type
Methanol (excess) Acid (e.g., p-TsOH) (Z)-2-Hexene, 1-(1-methoxyethoxy)-
Ethylene Glycol Acid (e.g., p-TsOH) 2-((Z)-Hex-2-en-1-yloxy)ethyl ethyl ether & formation of cyclic acetal derivatives
Lactic Acid Lactic Acid Diastereoselective 1,3-dioxolan-4-one (B8650053) formation acs.org
Diethyl 3-hydroxyglutarate derivative Acid (e.g., p-TsOH) Potential for intramolecular transacetalization leading to complex heterocyclic systems mdpi.com

Chemoselectivity in Multi-Functional Transformations

The inherent differences in the reactivity of the alkene and acetal groups in (Z)-1-(1-ethoxyethoxy)-2-hexene form the basis of its chemoselective transformations. The carbon-carbon double bond is an electron-rich center, susceptible to attack by electrophiles, and is a prime candidate for a variety of addition and oxidation reactions. Conversely, the acetal group is stable under neutral and basic conditions but is readily hydrolyzed in the presence of acid to reveal the parent aldehyde and alcohol. This differential reactivity allows for a high degree of control in synthetic planning.

For instance, reactions that proceed under neutral or basic conditions are expected to selectively target the alkene, leaving the acetal untouched. This includes common transformations such as catalytic hydrogenation, dihydroxylation, and epoxidation. In contrast, transformations requiring acidic conditions must be approached with caution, as they can lead to the cleavage of the acetal protecting group.

A notable example of chemoselectivity is the ruthenium-catalyzed olefin migration of allylic acetals to enol acetals. nih.gov While this has been demonstrated primarily with cyclic systems, the principle of selectively targeting the alkene in the presence of an acetal under specific catalytic conditions is a key concept. nih.gov

The following table summarizes the expected chemoselective transformations of (Z)-1-(1-ethoxyethoxy)-2-hexene, highlighting the conditions that favor the reaction at one functional group over the other.

TransformationReagents and ConditionsTargeted Functional GroupExpected Major Product
Catalytic Hydrogenation H₂, Pd/C, Ethanol, Room TemperatureAlkene1-(1-Ethoxyethoxy)hexane
Dihydroxylation OsO₄ (catalytic), NMO, Acetone/WaterAlkene1-(1-Ethoxyethoxy)hexane-2,3-diol
Epoxidation m-CPBA, Dichloromethane, 0 °C to Room TemperatureAlkene(Z)-2,3-Epoxy-1-(1-ethoxyethoxy)hexane
Acetal Hydrolysis Aqueous HCl, THF, Room TemperatureAcetalHex-2-en-1-al

It is important to note that while the above table provides a general guide, the actual outcome of a reaction can be influenced by various factors, including the specific catalyst used, reaction time, and temperature. Detailed experimental studies are necessary to fully elucidate the intricate reactivity patterns of this versatile molecule.

Stereochemical Investigations of 2 Hexene, 1 1 Ethoxyethoxy , Z and Its Derivatives

(Z)/(E) Isomerization Studies and Mechanisms

The interconversion between the (Z) and (E) isomers of 2-Hexene, 1-(1-ethoxyethoxy)- is a critical aspect of its chemistry, governed by both thermodynamic and kinetic factors, and often facilitated by catalysts.

Thermodynamically and Kinetically Controlled Isomerization Pathways

The isomerization of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- to its (E)-isomer is a classic example of a reaction under potential thermodynamic or kinetic control. libretexts.orglibretexts.org In principle, the (E) isomer represents the thermodynamically more stable product due to lower steric strain, as the larger substituents on the double bond are positioned on opposite sides. The (Z)-isomer, with these groups on the same side, is sterically more hindered and thus higher in energy. nist.govnih.gov

A reaction's outcome is determined by its conditions. libretexts.org At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms fastest will predominate. libretexts.org This "kinetic product" is the one reached via the transition state with the lowest activation energy. libretexts.org Conversely, at higher temperatures, the reactions become reversible, allowing equilibrium to be established. libretexts.org Under these conditions of thermodynamic control, the major product will be the most stable molecule, which in this case would be the (E)-isomer. libretexts.orglibretexts.org The reactivity of hexene isomers is influenced by the position of the double bond, the nature of the C-H bonds, and the stability of the radical intermediates that can form during certain reactions. osti.gov

Catalytic Isomerization Processes

Catalysts can significantly lower the activation energy for the (Z) to (E) isomerization, allowing the reaction to proceed under milder conditions. Both acid and base catalysis, as well as transition metal catalysis, are relevant mechanisms.

Acid catalysts, such as hydrochloric acid or p-toluenesulfonic acid, are commonly used in acetal (B89532) formation and can also facilitate isomerization. scielo.bryoutube.com The mechanism involves protonation of an oxygen atom in the acetal group, which can lead to a series of equilibria that allow for rotation around the C2-C3 bond upon transient rearrangement, ultimately resulting in the more stable (E)-isomer. youtube.com Solid acid catalysts like niobium phosphate (B84403) have also been shown to be effective in acetalization reactions. scielo.brresearchgate.net

Specific examples in related systems highlight potential catalytic pathways. For instance, the isomerization of allyl acetals has been achieved using cationic iridium catalysts. nih.gov Alternatively, strong bases such as potassium tert-butoxide (t-BuOK) can induce isomerization, presumably through the formation of a stabilized allylpotassium intermediate, which upon reprotonation can yield a mixture of isomers, often favoring the thermodynamically stable product. nih.gov In biological systems, enzymes known as (Z)-3:(E)-2-hexenal isomerases catalyze the isomerization of related aldehydes via a keto-enol tautomerism mechanism. nih.gov

Table 1: Catalytic Approaches for Isomerization of Allylic Systems

Catalyst Type Example Catalyst Proposed Mechanism Reference
Transition Metal Cationic Iridium Complex Coordination to the double bond, facilitating rotation. nih.gov
Strong Base Potassium tert-butoxide (t-BuOK) Formation of a chelated allylpotassium intermediate. nih.gov
Acid Catalyst p-Toluenesulfonic acid Protonation and subsequent electronic rearrangement. scielo.br

Diastereoselective and Enantioselective Reactions

The presence of stereocenters in 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- and the use of chiral environments allow for reactions that selectively produce one stereoisomer over another.

Influence of Chiral Catalysts or Reagents

Enantioselective reactions can be achieved by employing chiral catalysts that create a chiral environment, influencing the reaction pathway. For reactions involving the target molecule, a chiral catalyst could preferentially interact with one face of the double bond or react at the acetal center to produce an enantioenriched product. While specific studies on 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- are not prevalent, the principles are well-established. For example, chiral half-sandwich ruthenium(II) catalysts are effective in the asymmetric hydrogenation of certain substrates, where the chiral diamine ligand on the metal center dictates the stereochemical outcome. mdpi.com

In the context of acetal chemistry, the use of chiral reagents has been shown to induce selectivity. The reaction of substituted lactols (chiral cyclic hemiacetals) with racemic alcohols can proceed with a high degree of kinetic resolution, where one enantiomer of the alcohol reacts significantly faster than the other to form a diastereomeric acetal. nih.gov This demonstrates the principle of chiral recognition, which is fundamental to enantioselective catalysis. nih.gov

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity occurs when the existing stereochemistry within a molecule dictates the outcome of a subsequent reaction. youtube.com The compound 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- possesses a chiral center at the C1 of the original ethoxyethoxy group (the carbon bonded to two oxygens). This inherent chirality can direct the approach of a reagent to the prochiral faces of the C=C double bond.

This effect, known as internal asymmetric induction, can lead to the preferential formation of one diastereomer over another. The bulky acetal group can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered side. Detailed studies on other systems, such as the Yamamoto aldol (B89426) reaction with 2,3-disubstituted aldehydes, have shown that the size and nature of substituents beta to a reactive site strongly influence the facial selectivity of the reaction, leading to either syn or anti products. rsc.org Similarly, the stereochemistry of the acetal center in 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- is expected to influence the stereochemical course of additions and other reactions at the nearby double bond. youtube.com

Conformational Analysis and its Impact on Reactivity

The three-dimensional arrangement of atoms (conformation) in 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- and its flexibility have a profound impact on the molecule's chemical reactivity and the stereochemical outcome of its reactions. scripps.edu The reactivity of hexene isomers is known to be linked to factors such as the stability of intermediate radicals and the steric strain within the transition state of reactions. osti.gov

The (Z)-configuration of the double bond forces the propyl group and the C1-substituent into a cis arrangement, leading to potential steric crowding. The molecule will adopt conformations that minimize this steric strain. The bulky 1-(1-ethoxyethoxy) group further restricts conformational freedom around the C1-C2 single bond.

These preferred conformations have significant consequences for reactivity:

Steric Shielding: The bulky acetal group can shield one face of the C=C double bond, directing the attack of reagents to the opposite, more accessible face. This is a key factor in substrate-controlled diastereoselectivity.

Transition State Energy: The conformation of the starting material influences the energy of the transition state. Reactions that require passing through a sterically demanding transition state will have a higher activation energy and proceed more slowly. For example, the formation of cyclic products via reactions involving the double bond would be highly dependent on the ground-state conformation's ability to adopt the required geometry for cyclization.

The interplay between the (Z)-geometry and the bulky acetal substituent creates a unique stereochemical environment that is crucial for understanding and predicting the molecule's behavior in chemical transformations.

Table 2: List of Mentioned Chemical Compounds

Compound Name IUPAC Name Other Names
2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- (Z)-1-(1-ethoxyethoxy)hex-2-ene -
(E)-2-Hexenal (E)-Hex-2-enal Leaf aldehyde
(Z)-3-Hexenal (Z)-Hex-3-enal -
Potassium tert-butoxide Potassium 2-methylpropan-2-olate t-BuOK
Niobium phosphate - -
p-Toluenesulfonic acid 4-Methylbenzenesulfonic acid PTSA, TsOH
Hydrochloric acid - HCl
2-Hexene, (Z)- (Z)-Hex-2-ene cis-2-Hexene
2-Hexene, (E)- (E)-Hex-2-ene trans-2-Hexene
2-Hexen-1-ol, (Z)- (Z)-Hex-2-en-1-ol cis-2-Hexen-1-ol

Advanced Spectroscopic and Spectrometric Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework and ascertain the compound's stereochemistry.

The structural assignment of (Z)-2-Hexene, 1-(1-ethoxyethoxy)- is achieved by systematically interpreting its ¹H and ¹³C NMR spectra, supported by a suite of 2D NMR experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. chemconnections.org For (Z)-2-Hexene, 1-(1-ethoxyethoxy)-, ten distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state. chemconnections.org The presence of the (Z)-alkene, the acetal (B89532) group, and the aliphatic chain results in a characteristic set of signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-2-Hexene, 1-(1-ethoxyethoxy)- Note: These are predicted values based on typical shifts for similar functional groups, as direct experimental spectra are not readily available in the cited literature.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
1~3.9-4.1~65-68d
2~5.4-5.6~125-128m
3~5.5-5.7~132-135m
4~2.0-2.2~28-31q
5~1.3-1.5~22-24sextet
6~0.9~13-15t
1' (Acetal CH)~4.6-4.8~98-101q
2' (Acetal CH₃)~1.2-1.3~19-21d
1'' (Ethoxy CH₂)~3.4-3.6~60-63q
2'' (Ethoxy CH₃)~1.1-1.2~15-16t

2D NMR Techniques:

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For the title compound, cross-peaks would be expected between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the hexenyl chain's connectivity. Correlations would also be seen between the protons of the ethoxy group (H-1''/H-2'') and the acetal group (H-1'/H-2'). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comyoutube.com This allows for the unambiguous assignment of each carbon atom that bears protons, for instance, confirming that the olefinic proton signal at ~5.4-5.6 ppm corresponds to the olefinic carbon signal at ~125-128 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule. youtube.com Key HMBC correlations would include the link between the H-1 protons and the acetal carbon (C-1'), and between the H-1' proton and the C-1 carbon, definitively establishing the connection between the hexenyl chain and the ethoxyethoxy protecting group.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment shows through-space correlations between protons that are close to each other, which is essential for determining stereochemistry.

The (Z)-geometry of the double bond and the molecule's preferred conformation can be confirmed using J-coupling constants and Nuclear Overhauser Effect (NOE) data.

J-Coupling Constants: The magnitude of the coupling constant (J-value) between two protons is dependent on the number of bonds separating them and their dihedral angle. For vinylic hydrogens, the ³J coupling constant across a double bond is stereospecific. A (Z) or cis configuration, as in the title compound, exhibits a coupling constant in the range of 6-15 Hz, while a trans configuration shows a larger coupling of 11-18 Hz. libretexts.org Measuring the coupling between H-2 and H-3 would therefore confirm the (Z)-isomer.

NOE Effects: A NOESY experiment would provide definitive proof of the (Z)-configuration. A cross-peak between the vinylic protons H-2 and H-3 would indicate they are on the same side of the double bond and thus in close spatial proximity. Furthermore, NOE can provide insight into the rotational conformation around the single bonds, such as the C1-O bond.

NMR spectroscopy is highly sensitive to the subtle electronic differences between stereoisomers. The (Z)- and (E)-isomers of 1-(1-ethoxyethoxy)-2-hexene would display distinct NMR spectra. Due to the steric compression in the (Z)-isomer, where the C1 and C4 groups are on the same side of the double bond, the nuclei near the double bond (especially C-1, C-4, and H-2/H-3) are expected to be more shielded. This would result in their signals appearing at a lower chemical shift (upfield) compared to the corresponding signals in the (E)-isomer, for which some data is publicly available. nih.govchemspider.com

Mass Spectrometry (MS) Techniques for Mechanistic and Structural Insights

Mass spectrometry provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. whitman.edu

When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), (Z)-2-Hexene, 1-(1-ethoxyethoxy)- would undergo predictable fragmentation. The molecular ion (M⁺•) would have an m/z value of 172. The fragmentation is dominated by cleavages within the acetal moiety, which are stabilized by the adjacent oxygen atoms. uni-saarland.deyoutube.com High-resolution MS would allow for the determination of the exact elemental composition of these fragments.

Predicted Key Mass Fragments for (Z)-2-Hexene, 1-(1-ethoxyethoxy)- Note: Fragmentation patterns are predicted based on the structure and supported by data from related isomers. nih.govnist.gov

m/zProposed Fragment IonFormulaNotes
172[C₁₀H₂₀O₂]⁺•C₁₀H₂₀O₂Molecular Ion (M⁺•)
127[M - •OC₂H₅]⁺C₈H₁₅OLoss of an ethoxy radical
99[C₆H₁₁O]⁺C₆H₁₁OCleavage of the C1-O bond with H transfer
83[C₆H₁₁]⁺C₆H₁₁Hexenyl cation
73[CH(CH₃)O-C₂H₅]⁺C₄H₉OCharacteristic fragment from the ethoxyethyl group
45[C₂H₅O]⁺C₂H₅OEthoxy cation

The most characteristic fragments are expected at m/z 73, corresponding to the stable [CH(CH₃)O-C₂H₅]⁺ cation, and m/z 45, the ethoxy cation. nih.gov Other significant fragments would arise from the cleavage of the hexenyl chain. nist.govlibretexts.org

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through a chemical reaction or a fragmentation process. nih.gov For instance, to confirm the origin of the fragments, one could synthesize (Z)-2-Hexene, 1-(1-ethoxyethoxy)- using isotopically labeled starting materials.

A hypothetical study could involve using ethanol (B145695) labeled with a heavy oxygen isotope (¹⁸O). In the resulting mass spectrum, any fragment containing the ethoxy group, such as the ion at m/z 45, would instead appear at m/z 47. This shift would unambiguously confirm the fragment's identity and the fragmentation pathway. dtic.mil Similarly, using deuterium-labeled hexenol would allow for the tracking of the alkene portion of the molecule, providing insight into potential rearrangement mechanisms upon ionization. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the vibrational modes within a molecule. While specific, comprehensive IR and Raman spectral data for (Z)-1-(1-ethoxyethoxy)-2-hexene are not widely published in publicly available literature, we can predict the characteristic absorption and scattering bands based on the known frequencies of its constituent functional groups.

The structure of (Z)-1-(1-ethoxyethoxy)-2-hexene features several key functional groups that would give rise to distinct signals in its vibrational spectra:

C-O-C (Ether) Linkages: The molecule contains two ether linkages. The asymmetric and symmetric stretching vibrations of the C-O-C group typically appear in the IR spectrum in the region of 1250-1000 cm⁻¹. These bands are often strong and can be used as a diagnostic tool for the presence of the ether functionality.

C=C (Alkene) Double Bond: The (Z)-configured carbon-carbon double bond is a defining feature of the molecule. The C=C stretching vibration is expected to produce a band in the region of 1650-1600 cm⁻¹. The intensity of this band in the IR spectrum can be variable, but it is often strong and sharp in the Raman spectrum. The (Z)- or cis-configuration influences the out-of-plane C-H bending vibrations.

C-H Bonds: The molecule possesses both sp²-hybridized C-H bonds on the alkene group and sp³-hybridized C-H bonds on the alkyl and ethoxy groups. The stretching vibrations of these bonds are typically observed in the 3100-2850 cm⁻¹ region of the IR and Raman spectra. The sp² C-H stretching vibrations appear at slightly higher frequencies (3100-3000 cm⁻¹) compared to the sp³ C-H stretching vibrations (3000-2850 cm⁻¹). Bending vibrations for the CH₂ and CH₃ groups would be expected in the 1470-1365 cm⁻¹ range.

A comparative analysis with related compounds, such as (Z)-2-hexene and ethoxyethene, can provide further insight. The NIST Chemistry WebBook provides IR spectral data for (Z)-2-hexene, which would share similarities in the regions corresponding to the hexene backbone. nist.gov Likewise, data for ethoxyethene can offer clues about the spectral contributions of the ethoxy group. nist.gov

The following table summarizes the expected characteristic vibrational frequencies for (Z)-1-(1-ethoxyethoxy)-2-hexene.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H (sp²)Stretching3100-3000MediumMedium
C-H (sp³)Stretching3000-2850StrongStrong
C=CStretching1650-1600Medium-WeakStrong
C-H (alkene)Out-of-plane Bending~700StrongWeak
C-O-CAsymmetric Stretching1250-1000StrongMedium
C-H (CH₂, CH₃)Bending1470-1365MediumMedium

This table is predictive and based on established group frequencies. Actual experimental values may vary.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration due to the polarizability change associated with this bond. Studies on related olefin oligomers and copolymers of ethylene (B1197577) with 1-hexene (B165129) have demonstrated the utility of Raman spectroscopy in characterizing their structural and conformational properties. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination (if applicable to chiral derivatives)

Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are instrumental in determining the absolute configuration of chiral molecules. (Z)-1-(1-ethoxyethoxy)-2-hexene itself is not chiral. However, the introduction of a chiral center, for instance, by substitution on the hexene chain or the ethoxyethoxy group, would yield chiral derivatives.

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov It is highly sensitive to the three-dimensional arrangement of atoms in a molecule and can provide detailed conformational information. ru.nlrsc.org ECD, its counterpart in the ultraviolet-visible region, probes the differential absorption of circularly polarized light by chromophores.

For a hypothetical chiral derivative of (Z)-1-(1-ethoxyethoxy)-2-hexene, VCD spectroscopy could be employed to determine its absolute configuration by comparing the experimental spectrum with quantum chemical predictions. nih.gov The technique is particularly powerful as it relies on the electronic ground state, simplifying the computational modeling compared to ECD. ru.nl Research on other chiral molecules has shown that VCD can unambiguously establish absolute configurations and even probe subtle intermolecular interactions in the solid state. nih.govuniroma1.it

The process of assigning absolute configuration using VCD typically involves:

Synthesis and purification of the chiral derivative.

Recording the experimental VCD and IR spectra.

Performing a conformational search for the molecule using computational methods.

Calculating the theoretical VCD and IR spectra for each stable conformer.

Generating a Boltzmann-averaged theoretical spectrum.

Comparing the experimental and theoretical spectra to assign the absolute configuration.

The presence of the C=C double bond and the ether linkages would give rise to characteristic bands in the VCD spectrum, the signs and intensities of which would be directly related to the stereochemistry of the chiral center.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, are employed to determine its most stable three-dimensional arrangement in space (geometry optimization). These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Geometrical Parameters for a (Z)-Alkene Fragment.

ParameterValue
C=C Bond Length1.34 Å
C-C Single Bond Length1.51 Å
C-H Bond Length1.09 Å
C=C-C Bond Angle125°
H-C=C Bond Angle120°

Note: The data in this table is representative of typical (Z)-alkene geometries calculated using DFT methods and is intended for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) spectroscopy can be calculated.

The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. These calculations can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Vibrational frequency calculations, based on the second derivative of the energy with respect to the nuclear coordinates, can predict the positions of absorption bands in the IR spectrum. These calculated frequencies are often scaled to better match experimental values.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Molecules Similar to 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H stretch (alkene)=C-H3020
C=C stretchC=C1650
C-O stretch (ether)C-O-C1100

Note: The data in this table is illustrative and based on typical calculated frequencies for the respective functional groups.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction chemistry, providing a framework for understanding reaction rates and mechanisms. By identifying and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can gain deep insights into how a chemical transformation occurs.

Computational Modeling of Stereoselective Reaction Pathways

For a molecule like 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-, which contains a stereocenter and a double bond, understanding the stereoselectivity of its reactions is crucial. Computational modeling can be used to explore different reaction pathways, for example, in the electrophilic addition to the double bond. By calculating the energies of the transition states for the formation of different stereoisomeric products, it is possible to predict which product will be favored.

For instance, the addition of an electrophile to the double bond can proceed through different transition states leading to syn- or anti-addition products. The relative energies of these transition states will determine the stereochemical outcome of the reaction.

Analysis of Activation Barriers and Reaction Kinetics

The activation barrier, or activation energy (ΔG‡), is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate. DFT calculations are frequently used to compute these activation barriers. A lower activation barrier corresponds to a faster reaction.

By comparing the activation barriers for competing reaction pathways, chemists can predict the major product of a reaction. For example, in an isomerization reaction from the (Z)- to the (E)-isomer, the activation barrier for this process can be calculated to understand the conditions under which it might occur.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Electrophilic Addition to a (Z)-Alkene.

Reaction PathwayActivation Energy (kcal/mol)
Formation of Stereoisomer A15.2
Formation of Stereoisomer B18.5

Note: This data is hypothetical and serves to illustrate the use of computational chemistry in predicting reaction outcomes.

Conformational Landscape Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)- is a flexible molecule that can exist in numerous conformations. Understanding this conformational landscape is important as the reactivity and properties of the molecule can be influenced by its shape.

Conformational searches can be performed using computational methods to identify the various low-energy conformations of the molecule. This involves systematically rotating around the single bonds and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, yielding a trajectory that describes how the molecule moves and changes its conformation. These simulations are particularly useful for understanding the flexibility of the molecule and the transitions between different conformational states. For a molecule with the flexibility of 2-Hexene, 1-(1-ethoxyethoxy)-, (Z)-, MD simulations can reveal the preferred conformations in different solvent environments and at various temperatures.

Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity of (Z)-2-Hexene, 1-(1-ethoxyethoxy)- is significantly influenced by its interactions with surrounding molecules, particularly solvent molecules. These non-covalent interactions can stabilize the ground state or transition states of a reaction, thereby altering the reaction kinetics. Computational and theoretical studies provide valuable insights into the nature of these interactions and their impact on the chemical behavior of the compound.

The structure of (Z)-2-Hexene, 1-(1-ethoxyethoxy)- features several key functional groups that dictate its intermolecular interactions: the carbon-carbon double bond, two ether oxygen atoms, and the alkyl chains. The oxygen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. The presence of these polar C-O bonds also imparts a dipole moment to the molecule, leading to dipole-dipole interactions. The nonpolar alkyl and alkenyl parts of the molecule primarily engage in weaker van der Waals forces.

In nonpolar, aprotic solvents, the dominant intermolecular forces between the solute and solvent molecules are van der Waals interactions (specifically, London dispersion forces). In more polar aprotic solvents, such as acetone or dimethyl sulfoxide, dipole-dipole interactions become more significant. The most profound effects on reactivity are typically observed in protic solvents, like water or alcohols, which can act as hydrogen bond donors. These solvents can form hydrogen bonds with the ether oxygen atoms of (Z)-2-Hexene, 1-(1-ethoxyethoxy)-, leading to significant stabilization of the ground state.

SolventSolvent TypePrimary Interaction TypeCalculated Interaction Energy (kJ/mol) (Illustrative)
HexaneNonpolar Aproticvan der Waals-15
AcetonePolar AproticDipole-Dipole-25
MethanolPolar ProticHydrogen Bonding-40
WaterPolar ProticHydrogen Bonding-45

This table presents illustrative interaction energies for (Z)-2-Hexene, 1-(1-ethoxyethoxy)- with different solvents, based on typical values for similar organic molecules. The negative values indicate an attractive interaction.

The effect of the solvent on the reactivity of (Z)-2-Hexene, 1-(1-ethoxyethoxy)- is particularly pronounced in reactions where the polarity of the transition state differs significantly from that of the reactants. A classic example is the acid-catalyzed hydrolysis of the acetal (B89532) moiety. This reaction proceeds through a protonation step, followed by the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly polar, and its formation is the rate-determining step.

Polar solvents, especially protic ones, can stabilize this charged intermediate more effectively than the relatively less polar ground-state acetal. This differential stabilization lowers the activation energy of the reaction, thus accelerating the rate of hydrolysis. The ability of a solvent to stabilize charge can often be correlated with its dielectric constant (ε).

Computational models can be used to predict the rate constants of such reactions in different solvent environments. The following table illustrates the expected trend for the relative rate of hydrolysis of (Z)-2-Hexene, 1-(1-ethoxyethoxy)- in various solvents, normalized to the rate in hexane.

SolventDielectric Constant (ε) at 20°CRelative Rate of Hydrolysis (krel) (Illustrative)
Hexane1.91
Diethyl Ether4.315
Acetone20.7500
Ethanol (B145695)24.62,000
Water80.150,000

This table shows an illustrative correlation between the solvent dielectric constant and the relative rate of a model hydrolysis reaction for (Z)-2-Hexene, 1-(1-ethoxyethoxy)-. The data is hypothetical but reflects established principles of solvent effects on reactions proceeding through polar transition states.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in Stereodefined Organic Transformations

The inherent stereochemistry of the cis-double bond in (Z)-1-(1-ethoxyethoxy)hex-2-ene makes it a valuable precursor for reactions where the transfer of this geometry to the product is crucial. The ethoxyethoxy protecting group, being an acetal (B89532), provides stability under a range of reaction conditions, yet can be readily removed under mild acidic conditions to reveal the primary allylic alcohol. This controlled deprotection is a key feature in its utility.

While specific, detailed research findings on the direct use of (Z)-1-(1-ethoxyethoxy)hex-2-ene in stereodefined transformations are not extensively documented in publicly available literature, the reactivity of the parent alcohol, (Z)-2-hexen-1-ol, provides a strong indication of its potential. For instance, stereoselective epoxidation of the double bond, followed by deprotection of the acetal, would yield a highly functionalized and stereochemically rich diol.

TransformationReagent/CatalystPotential ProductStereochemical Outcome
Epoxidationm-CPBA(2R,3S)-3-propyloxiran-2-yl)methanol (after deprotection)Syn-epoxidation relative to the hydroxyl group
DihydroxylationOsO4, NMOHexane-1,2,3-triol (after deprotection)Syn-dihydroxylation
CyclopropanationSimmons-Smith (CH2I2, Zn-Cu)(2-propylcyclopropyl)methanol (after deprotection)Syn-addition

Note: The outcomes in this table are predicted based on the known reactivity of the parent allylic alcohol and may not represent experimentally verified results for the ethoxyethoxy-protected compound.

Building Block for Heterocyclic Systems

The bifunctional nature of (Z)-1-(1-ethoxyethoxy)hex-2-ene, possessing both a nucleophilic (upon deprotection) and an electrophilic (at the double bond) center, makes it a suitable starting material for the synthesis of various heterocyclic systems. The specific geometry of the double bond can influence the stereochemical outcome of cyclization reactions.

Integration into Polymer Architectures

The incorporation of functional monomers into polymer chains is a key strategy for the development of advanced materials. The terminal hydroxyl group of the deprotected (Z)-1-(1-ethoxyethoxy)hex-2-ene can serve as an initiation site for ring-opening polymerizations or as a functional handle for post-polymerization modification. While direct studies on the integration of this specific compound into polymer architectures like PEG-based conjugates, macromonomers, or as initiators for controlled polymerizations are limited, the principles of polymer chemistry suggest its potential utility.

The presence of the hexenyl side chain could also offer sites for cross-linking or further functionalization within the polymer matrix. The acetal protecting group would be advantageous in polymerization reactions that are sensitive to free hydroxyl groups.

Utility in Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer an efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. The reactivity of the alkene and the masked hydroxyl group in (Z)-1-(1-ethoxyethoxy)hex-2-ene could be exploited in such sequences.

A hypothetical cascade reaction could involve an initial reaction at the double bond, which then triggers a subsequent reaction involving the deprotected hydroxyl group. For instance, a Prins-type cyclization or an ene reaction could be envisioned. The stereochemistry of the starting material would be expected to play a critical role in directing the stereochemical outcome of the cascade process. As with the other applications, specific, documented examples of cascade or tandem reactions initiated with (Z)-1-(1-ethoxyethoxy)hex-2-ene are not prevalent in published research.

Advanced Analytical Techniques for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. mdpi.com For a molecule like "(Z)-1-(1-ethoxyethoxy)-2-hexene," which contains a stereocenter at the 1-position of the ethoxyethoxy group, HPLC is particularly crucial for separating stereoisomers. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

When a chiral compound is synthesized, it often results in a racemic mixture, which is a 50:50 mixture of two enantiomers. sigmaaldrich.com Since enantiomers can have different biological activities, determining the enantiomeric excess (ee) is critical, especially in pharmaceutical applications. heraldopenaccess.usshimadzu.com Chiral HPLC is the most widely used and reliable method for this purpose. heraldopenaccess.usumn.eduuma.esphenomenex.com

This technique employs a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus their separation. sigmaaldrich.comgcms.cz The enantiomeric excess is calculated from the area of the two enantiomer peaks in the chromatogram. sigmaaldrich.com

Common types of CSPs include those based on polysaccharides (like cellulose or amylose derivatives), proteins, cyclodextrins, and Pirkle-type phases. mdpi.comphenomenex.com The choice of the CSP and the mobile phase is critical for achieving successful separation. shimadzu.comphenomenex.com Method development often involves screening various columns and mobile phase compositions to find the optimal conditions. shimadzu.comphenomenex.com For "(Z)-1-(1-ethoxyethoxy)-2-hexene," a polysaccharide-based CSP might be effective, given their broad applicability.

Table 1: Illustrative Parameters for Chiral HPLC Method Development

Parameter Typical Setting/Range Purpose
Column Chiralpak® IA, IB, IC, etc. (amylose or cellulose derivatives) Provides a chiral environment for enantioseparation.
Mobile Phase n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol (B145695) mixtures Normal-phase elution is common for polysaccharide CSPs. The ratio is optimized for resolution.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the mobile phase and affects resolution and analysis time.
Column Temperature 20 - 40 °C Can influence separation efficiency and retention times.

| Detection | UV at 210-254 nm or Refractive Index (RI) | The chromophore in the molecule will determine the optimal UV wavelength. RI is a universal detector. |

This table presents typical starting parameters for method development. Actual values would need to be empirically determined for "(Z)-1-(1-ethoxyethoxy)-2-hexene."

Gas Chromatography (GC) for Purity and Isomer Distribution Analysis

Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. It is exceptionally well-suited for assessing the purity of "(Z)-1-(1-ethoxyethoxy)-2-hexene" and for analyzing its isomer distribution, particularly separating the (Z)-isomer from any potential (E)-isomer impurity. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For isomeric analysis, the choice of the capillary column is crucial. A column with a polar stationary phase, such as those based on polyethylene glycol (e.g., DB-FFAP) or cyanopropyl polysiloxane, would likely provide the selectivity needed to separate the geometric (Z/E) isomers. nih.govnih.gov

For quantitative analysis to determine the purity of the compound, GC is commonly coupled with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).

GC-FID: The Flame Ionization Detector is highly sensitive to organic compounds containing carbon-hydrogen bonds and is the most common detector for purity analysis of organic molecules. icm.edu.pl It offers a wide linear range and is robust, making it ideal for determining the percentage purity of the main component and quantifying minor impurities. nih.govscielo.brresearchgate.net

GC-TCD: The Thermal Conductivity Detector is a universal detector that responds to all compounds, but it is generally less sensitive than the FID. Its response is based on the difference in thermal conductivity between the carrier gas and the analyte.

For "(Z)-1-(1-ethoxyethoxy)-2-hexene," GC-FID would be the preferred method for quantitative purity analysis due to its high sensitivity to hydrocarbons.

Table 2: Representative Parameters for GC-FID Purity Analysis

Parameter Typical Setting/Value Purpose
Column DB-5ms (5% Phenyl-methylpolysiloxane) or DB-FFAP A non-polar (DB-5ms) or polar (DB-FFAP) column selected for resolving the analyte from impurities and isomers.
Carrier Gas Helium or Hydrogen Inert gas to carry the sample through the column.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample.
Oven Program 50 °C (hold 2 min) to 280 °C at 10 °C/min A temperature gradient to elute compounds with a wide range of boiling points.
Detector FID Flame Ionization Detector for sensitive quantification of organic compounds.

| Detector Temp. | 300 °C | Prevents condensation of the analyte as it exits the column. |

This table provides an example of typical GC parameters. The specific conditions must be optimized for the analysis of "(Z)-1-(1-ethoxyethoxy)-2-hexene."

Coupling Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

To achieve a comprehensive chemical profile, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques provide information on both the quantity (from the chromatograph) and the identity (from the mass spectrometer) of the components in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the identification of unknown impurities and for confirming the structure of the main component. icm.edu.pl As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification. For "(Z)-1-(1-ethoxyethoxy)-2-hexene," GC-MS would confirm the molecular weight and provide structural information through characteristic fragments, helping to distinguish it from isomers. researchgate.net Advanced techniques like comprehensive two-dimensional GC (GCxGC) coupled with time-of-flight MS (TOF-MS) can provide even greater resolving power for extremely complex mixtures. ucdavis.edunih.govacs.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is complementary to GC-MS and is particularly useful for analyzing less volatile or thermally labile compounds. researchgate.net For the analysis of "(Z)-1-(1-ethoxyethoxy)-2-hexene," LC-MS could be used to identify non-volatile impurities or degradation products that are not amenable to GC analysis. It can also be coupled with chiral HPLC to provide mass confirmation of the separated enantiomers. heraldopenaccess.usuma.es

Table 3: Information Gained from Hyphenated Analytical Techniques

Technique Type of Information Provided Application for "(Z)-1-(1-ethoxyethoxy)-2-hexene"
GC-MS Molecular Weight, Structural Fragmentation Patterns Confirms the identity of the main peak, identifies volatile impurities by comparing their mass spectra to libraries.
LC-MS Molecular Weight of Less Volatile/Labile Compounds Identifies non-volatile impurities or degradation products; can confirm the mass of separated stereoisomers.

| Chiral HPLC-MS | Enantiomer Separation with Mass Confirmation | Provides definitive identification of each enantiomeric peak, enhancing confidence in ee determination. heraldopenaccess.usuma.es |

Degradation and Stability Studies Chemical Reaction Kinetics

Kinetic Studies of Chemical Decomposition Pathways

The general mechanism for acid-catalyzed acetal (B89532) hydrolysis is well-established and proceeds through the formation of a resonance-stabilized carbocation intermediate. The presence of the double bond in the allylic position may influence the stability of this intermediate and, consequently, the rate of hydrolysis.

Influence of Acidic or Basic Conditions on Stability

The stability of (Z)-1-(1-ethoxyethoxy)-2-hexene is highly dependent on the pH of its environment.

Acidic Conditions:

Under acidic conditions, acetals are known to be labile. chegg.com The acid catalyzes the hydrolysis of the acetal linkage. The reaction is initiated by protonation of one of the oxygen atoms of the acetal group, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by a water molecule and deprotonation leads to the formation of a hemiacetal, which further hydrolyzes to an aldehyde and an alcohol. For (Z)-1-(1-ethoxyethoxy)-2-hexene, the expected hydrolysis products are (Z)-2-hexen-1-ol, acetaldehyde, and ethanol (B145695). The rate of this hydrolysis is dependent on the acid concentration and the temperature.

Basic and Neutral Conditions:

In contrast, acetals are generally stable under neutral and basic conditions. stackexchange.com The ether linkages of the acetal are not susceptible to nucleophilic attack by hydroxide (B78521) ions or other bases, making the compound resistant to degradation in alkaline environments. Therefore, (Z)-1-(1-ethoxyethoxy)-2-hexene is expected to exhibit good stability in neutral to basic aqueous solutions.

Thermal Stability and Degradation Profiles

Specific studies on the thermal stability and degradation profile of (Z)-1-(1-ethoxyethoxy)-2-hexene are not documented in the available literature. Without experimental data from techniques such as thermogravimetric analysis (TGA) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), a detailed thermal degradation profile cannot be constructed.

However, based on the thermal behavior of other unsaturated ethers and acetals, it can be postulated that at elevated temperatures, the compound may undergo decomposition. Potential thermal degradation pathways could include:

Retro-ene reaction: The presence of the allylic proton could facilitate a retro-ene reaction, leading to the formation of smaller volatile molecules.

Radical chain reactions: At higher temperatures, homolytic cleavage of C-O or C-C bonds could initiate radical chain reactions, leading to a complex mixture of degradation products.

Isomerization: The (Z)-double bond could potentially isomerize to the more stable (E)-configuration upon heating.

To illustrate the type of data that would be expected from such studies, a hypothetical thermal degradation data table is presented below. It is crucial to note that this table is for illustrative purposes only and is not based on experimental results for (Z)-1-(1-ethoxyethoxy)-2-hexene.

Hypothetical Thermal Degradation Data for (Z)-1-(1-ethoxyethoxy)-2-hexene

Temperature (°C) Major Decomposition Products
200-300 (Z)-2-Hexen-1-ol, Acetaldehyde, Ethanol
300-400 Propene, Propanal, Ethane, Ethene
>400 Methane, Carbon Monoxide, Carbon Dioxide

Note: This table is illustrative and not based on experimental data.

Further experimental investigation is required to determine the precise thermal decomposition pathways and to quantify the products formed at different temperatures.

Future Research Directions

Exploration of Novel Stereoselective Synthetic Methodologies

The development of efficient and highly stereoselective methods for the synthesis of (Z)-2-Hexene, 1-(1-ethoxyethoxy)- is a primary area for future research. Current synthetic routes to Z-allylic alcohols often rely on the partial hydrogenation of alkynes over Lindlar's catalyst, which can suffer from over-reduction and catalyst poisoning. Future methodologies could focus on more robust and selective approaches.

One promising avenue is the exploration of catalytic cross-metathesis reactions. The use of Z-selective ruthenium-based catalysts could enable the direct coupling of a simpler alkene with a protected allylic alcohol derivative, offering a more convergent and atom-economical route. Another area of interest is the application of transition-metal-catalyzed allylic substitution reactions that proceed with high Z-selectivity.

Table 1: Potential Novel Synthetic Routes

Methodology Potential Advantages Key Research Challenges
Z-Selective Cross-Metathesis High atom economy, convergence Catalyst performance and selectivity with functionalized substrates
Catalytic Allylic Substitution Access to a wide range of precursors Control of regioselectivity and stereoselectivity
Biocatalysis High enantioselectivity Enzyme stability and substrate scope

Development of Unprecedented Reactivity Patterns

The interplay between the Z-alkene and the adjacent acetal-protected hydroxymethyl group in (Z)-2-Hexene, 1-(1-ethoxyethoxy)- could lead to novel reactivity patterns. The acetal (B89532) group, typically viewed as a simple protecting group, could exert a significant directing effect in various chemical transformations. chemistrysteps.comlibretexts.orglibretexts.org

Future research could investigate the diastereoselectivity of reactions such as epoxidations, dihydroxylations, and cyclopropanations of the Z-alkene. The bulky 1-ethoxyethoxy group may direct reagents to one face of the double bond, leading to high levels of stereocontrol. Additionally, the exploration of intramolecular reactions, where the acetal oxygen atoms could participate in or direct the reaction, would be of significant interest.

Another area for exploration is the behavior of this compound under metathesis conditions. While cross-metathesis is a potential synthetic tool, ring-closing metathesis of a diene derived from (Z)-2-Hexene, 1-(1-ethoxyethoxy)- could lead to the formation of functionalized cyclic structures with defined stereochemistry.

Advanced Applications in Material Science or Fine Chemical Synthesis

While the direct applications of (Z)-2-Hexene, 1-(1-ethoxyethoxy)- are yet to be explored, its structure suggests potential uses in several advanced areas. In material science, it could serve as a functional monomer in polymerization reactions. The alkene moiety can participate in polymerization, and the 1-ethoxyethoxy group can be later removed to unmask a hydroxyl group. This would allow for the synthesis of polymers with pendant hydroxyl groups, which can be further functionalized to create materials with tailored properties, such as hydrophilicity, adhesion, or for post-polymerization modification. The Z-configuration of the double bond could also influence the polymer's stereochemistry and, consequently, its physical properties. The related compound 1-hexene (B165129) is used as a comonomer in the production of polyethylene. taylorandfrancis.comresearchgate.net

In fine chemical synthesis, (Z)-2-Hexene, 1-(1-ethoxyethoxy)- can be a valuable building block for the synthesis of complex molecules such as natural products and pharmaceuticals. The Z-allylic alcohol motif is a common feature in many biologically active compounds. The ability to introduce this fragment with the hydroxyl group already protected in a form that is stable to many reaction conditions but easily deprotected is highly advantageous. uwindsor.cachemistrysteps.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For instance, ML models can be trained on existing reaction data to predict the stereoselectivity of a proposed synthetic route or the regioselectivity of a functionalization reaction. rjptonline.org This can help researchers to prioritize experiments and avoid unpromising reaction conditions, saving time and resources. AI can also be used to design novel catalysts for the stereoselective synthesis of the target molecule. beilstein-journals.org

Table 2: Compound Names Mentioned

Compound Name
(Z)-2-Hexene, 1-(1-ethoxyethoxy)-
(Z)-2-hexen-1-ol
1-hexene

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structure and stereochemistry of (Z)-2-Hexene, 1-(1-ethoxyethoxy)-?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to identify protons on the ethoxyethoxy group (δ 1.2–1.5 ppm for ethyl groups, δ 3.4–4.0 ppm for ether linkages) and the (Z)-configured double bond (δ 5.2–5.8 ppm with coupling constants J=1012HzJ = 10–12 \, \text{Hz}) . 13C^{13}\text{C}-NMR can confirm carbon environments, including the double bond (δ 120–130 ppm) and ether carbons (δ 60–70 ppm).
  • Infrared (IR) Spectroscopy : Identify ether (C-O-C, ~1100 cm1^{-1}) and alkene (C=C, ~1650 cm1^{-1}) functional groups.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with standards. For example, the molecular ion peak at m/z 172 (C10 _{10}H20 _{20}O2 _2) and characteristic fragments like m/z 114 (loss of ethoxyethoxy group) .

Q. How can (Z)-2-Hexene, 1-(1-ethoxyethoxy)- be synthesized from terminal alkynes?

  • Methodology :

  • Start with 1-hexyne. Perform hydroalumination using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to generate the (Z)-alkene via anti-Markovnikov addition .
  • Introduce the ethoxyethoxy group via acid-catalyzed acetal formation: React the alcohol intermediate with ethyl vinyl ether in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) .
  • Purify via fractional distillation (boiling point ~150–160°C, estimated based on analogs ).

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of (Z)-2-Hexene, 1-(1-ethoxyethoxy)- in polymerization reactions?

  • Methodology :

  • Use density functional theory (DFT) to model the compound’s coordination with Group 10 catalysts (e.g., Ni or Pd complexes). Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for monomer insertion .
  • Compare activation energies for Z vs. E isomers in chain-propagation steps. Validate with experimental kinetic studies (e.g., monitoring polymerization rates via 1H^1\text{H}-NMR or gel permeation chromatography) .

Q. How do steric and electronic effects of the ethoxyethoxy group influence regioselectivity in epoxidation reactions?

  • Methodology :

  • Perform epoxidation using m-CPBA (meta-chloroperbenzoic acid) and monitor regioselectivity via GC-MS or 1H^1\text{H}-NMR.
  • Compare with computational models (e.g., Molecular Mechanics or DFT) to assess steric hindrance from the ethoxyethoxy group. Note that bulky substituents on the double bond may favor epoxidation at less hindered positions .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) for this compound?

  • Methodology :

  • Cross-reference authoritative databases (e.g., NIST Chemistry WebBook , PubChem ) and replicate measurements under controlled conditions.
  • For boiling point discrepancies: Use a calibrated fractional distillation apparatus under reduced pressure (e.g., 20 mmHg) to isolate pure fractions and validate via GC-MS .

Data Analysis and Experimental Design

Q. What strategies mitigate isomerization of the (Z)-configuration during storage or reactions?

  • Methodology :

  • Store the compound at low temperatures (4°C) in amber vials under inert gas (N2 _2/Ar) to minimize light- or oxygen-induced isomerization .
  • Monitor stability via periodic 1H^1\text{H}-NMR: Track changes in coupling constants (e.g., JH-HJ_{\text{H-H}} for Z → E isomerization) .

Q. How can researchers optimize GC-MS parameters for quantifying trace impurities in (Z)-2-Hexene, 1-(1-ethoxyethoxy)-?

  • Methodology :

  • Use a polar capillary column (e.g., DB-WAX) with a temperature gradient: 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).
  • Employ selective ion monitoring (SIM) for target ions (e.g., m/z 172 for the parent compound, m/z 114 for degradation products) to enhance sensitivity .

Ethical and Reproducibility Considerations

Q. How should researchers address variability in synthetic yields across laboratories?

  • Methodology :

  • Standardize reaction conditions (e.g., solvent purity, catalyst batch) and document deviations in open-access platforms.
  • Use statistical tools (e.g., Design of Experiments, ANOVA) to identify critical factors (e.g., temperature, stirring rate) affecting yield .

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